N,2-Dimethoxy-N-methylbenzamide CAS number and properties
N,2-Dimethoxy-N-methylbenzamide CAS number and properties
An In-depth Technical Guide to N,2-Dimethoxy-N-methylbenzamide
Introduction
N,2-Dimethoxy-N-methylbenzamide is a chemical compound belonging to the class of benzamides. Its structure features a benzene ring substituted with a methoxy group at the 2-position, and an amide group where the nitrogen is substituted with both a methyl and a methoxy group. This substitution pattern, particularly the N-methoxy-N-methylamide group, classifies it as a Weinreb amide. Weinreb amides are notable in organic synthesis for their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.
Physicochemical Properties
Experimental data for N,2-Dimethoxy-N-methylbenzamide is limited. The following table summarizes key physicochemical properties, including predicted values and data from structurally similar compounds.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃ | ChemBK |
| Molecular Weight | 195.22 g/mol | Cheméo[5] |
| Appearance | Colorless to slightly yellow crystal or powder (for 2-methyl-N-methoxy-N-methyl-benzamide) | ChemBK[1] |
| Melting Point | 78-80 °C (for 2-methyl-N-methoxy-N-methyl-benzamide) | ChemBK[1] |
| Boiling Point | Predicted: 316.6 ± 21.0 °C | ChemBK[1] |
| Density | Predicted: 1.070 ± 0.06 g/cm³ | ChemBK[1] |
| Solubility | Soluble in organic solvents like alcohol, ether, and acetic acid; hardly soluble in water (for 2-methyl-N-methoxy-N-methyl-benzamide). | ChemBK[1] |
| logP (Octanol/Water Partition Coefficient) | Predicted: 1.638 | Cheméo[5] |
Experimental Protocols
Synthesis of N,2-Dimethoxy-N-methylbenzamide
The synthesis of N,2-Dimethoxy-N-methylbenzamide can be achieved via the formation of a Weinreb amide from 2-methoxybenzoic acid. The following is a plausible experimental protocol based on established methods for Weinreb amide synthesis.[6][7][8][9][10]
Objective: To synthesize N,2-Dimethoxy-N-methylbenzamide from 2-methoxybenzoic acid and N,O-dimethylhydroxylamine hydrochloride.
Materials:
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2-Methoxybenzoic acid
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N,O-Dimethylhydroxylamine hydrochloride
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Triphenylphosphine (PPh₃)
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Iodine (I₂)
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Diisopropylethylamine (iPr₂NEt)
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Dichloromethane (CH₂Cl₂)
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Deionized water
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for elution
Procedure:
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Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve triphenylphosphine (1.2 equivalents) and iodine (1.2 equivalents) in anhydrous dichloromethane. Stir the mixture at 0 °C for 10 minutes.
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Addition of Reagents: To the reaction mixture, add 2-methoxybenzoic acid (1.0 equivalent). Then, add N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) followed by the dropwise addition of diisopropylethylamine (2.5 equivalents).
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction with deionized water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure N,2-Dimethoxy-N-methylbenzamide.
Analytical Method: Quantification by LC-MS/MS
The following is a hypothetical Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of N,2-Dimethoxy-N-methylbenzamide in a biological matrix such as human plasma. This protocol is based on general methods for the analysis of small molecule benzamides.[11][12][13][14][15]
Objective: To quantify the concentration of N,2-Dimethoxy-N-methylbenzamide in human plasma.
Materials:
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Human plasma samples
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N,2-Dimethoxy-N-methylbenzamide standard
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Internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound like benzanilide)
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Acetonitrile (LC-MS grade)
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Methanol (LC-MS grade)
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Formic acid (LC-MS grade)
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Deionized water (LC-MS grade)
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Microcentrifuge tubes
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Vortex mixer and centrifuge
Procedure:
-
Sample Preparation (Protein Precipitation):
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To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
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Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
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LC System: A suitable HPLC or UHPLC system.
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Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A suitable gradient from low to high organic phase to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
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Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization: Electrospray ionization (ESI) in positive mode.
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Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and internal standard.
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References
- 1. chembk.com [chembk.com]
- 2. 2,N-DIMETHOXY-N-METHYLBENZAMIDE [m.chemicalbook.com]
- 3. 2,N-DIMETHOXY-N-METHYLBENZAMIDE | 130250-62-3 [chemicalbook.com]
- 4. 2,N-DIMETHOXY-N-METHYLBENZAMIDE CAS#: 130250-62-3 [m.chemicalbook.com]
- 5. chemeo.com [chemeo.com]
- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. KR20050112690A - Novel process for the preparation of weinreb amide derivatives - Google Patents [patents.google.com]
- 8. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]
- 11. Determination of a benzamide histone deacetylase inhibitor, MS-275, in human plasma by liquid chromatography with mass-spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
